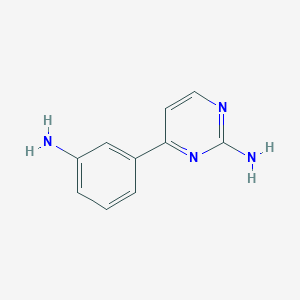

4-(3-Aminophenyl)pyrimidin-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

4-(3-aminophenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c11-8-3-1-2-7(6-8)9-4-5-13-10(12)14-9/h1-6H,11H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGJBQBCEYMKRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701298211 | |

| Record name | 4-(3-Aminophenyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842129-13-9 | |

| Record name | 4-(3-Aminophenyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842129-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Aminophenyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategic Syntheses of the 4-(3-Aminophenyl)pyrimidin-2-amine Core

The construction of the this compound framework can be achieved through several strategic synthetic routes, primarily involving cyclocondensation and nucleophilic substitution reactions.

Nucleophilic Substitution Reactions in Pyrimidine (B1678525) Synthesis

Nucleophilic aromatic substitution (SNAr) presents a viable pathway for the synthesis of pyrimidine derivatives. wikipedia.orglibretexts.orglibretexts.org In this approach, a pyrimidine ring bearing a suitable leaving group, such as a halogen, is reacted with a nucleophile. For the synthesis of the target molecule, a potential route involves the reaction of a 4-chloro-2-aminopyrimidine derivative with an appropriate aminophenyl nucleophile. The reaction is typically facilitated by the presence of electron-withdrawing groups on the pyrimidine ring, which activate it towards nucleophilic attack. libretexts.org The general reactivity of halopyridines and other nitrogen-containing heterocycles in nucleophilic aromatic substitution is well-documented, with the reaction proceeding through a Meisenheimer complex intermediate. wikipedia.orglibretexts.orgyoutube.com

While direct nucleophilic substitution on a pre-formed pyrimidine ring is a common strategy, the synthesis of this compound often proceeds through the construction of the pyrimidine ring itself with the aminophenyl group already in place or in a protected form.

Cyclocondensation Reactions with Guanidine (B92328) Precursors

A prevalent and efficient method for the synthesis of 2-aminopyrimidines involves the cyclocondensation of a three-carbon precursor with a guanidine salt. nih.govnih.govnih.gov A common strategy for synthesizing 4-aryl-2-aminopyrimidines starts with an appropriately substituted acetophenone. nih.gov

For the synthesis of this compound, a practical approach begins with 3-nitroacetophenone. This starting material is first reacted with a formamide (B127407) equivalent, such as dimethylformamide-dimethylacetal (DMF-DMA), to generate a vinylogous amide intermediate. This intermediate then undergoes cyclization with guanidine hydrochloride to yield the C-4 substituted 2-aminopyrimidine (B69317) with a nitro group. The final step involves the reduction of the nitro group to an amine, affording the desired this compound. nih.gov This multi-step synthesis is outlined below:

Table 1: Synthetic Route via Cyclocondensation

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | 3-Nitroacetophenone | DMF-DMA | Vinylogous amide intermediate |

| 2 | Vinylogous amide intermediate | Guanidine hydrochloride | 4-(3-Nitrophenyl)pyrimidin-2-amine |

Advanced Functionalization and Derivatization Approaches

The this compound molecule possesses two key reactive sites: the pyrimidine ring and the aminophenyl moiety. This dual reactivity allows for a wide range of functionalization and derivatization reactions, leading to the creation of diverse chemical libraries.

Modifications on the Pyrimidine Ring System

The pyrimidine ring in 4-aryl-2-aminopyrimidine systems can undergo various modifications. Due to its electron-deficient nature, direct electrophilic substitution on the pyrimidine ring is challenging. However, functionalization can be achieved through other means. researchgate.net For instance, C2-functionalized pyrimidine derivatives can be synthesized through reactions involving arynes and dithiopyrimidines. researchgate.net Additionally, direct C-H functionalization strategies are emerging as powerful tools for the selective amination of pyrimidines at the C2 position. acs.org

Another approach involves the introduction of a leaving group, such as a halogen, onto the pyrimidine ring, which can then be displaced by various nucleophiles. For example, 4-amino-6-chloropyrimidines can be arylated via electrochemical reductive cross-coupling with aryl halides. nih.gov

Substitutions on the Aminophenyl Moiety

The primary amino group on the phenyl ring is a versatile handle for a multitude of chemical transformations. It can readily undergo acylation, alkylation, and other standard amine reactions. For instance, the amino group can be acylated with various benzoyl chlorides to form amide derivatives. nih.gov This allows for the introduction of a wide range of substituents and the extension of the molecular scaffold.

Furthermore, the amino group can direct electrophilic substitution reactions on the aromatic ring, primarily at the ortho and para positions, allowing for the introduction of additional functional groups.

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds and are highly applicable to the derivatization of this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction could be employed to further functionalize the amino group of this compound by reacting it with an aryl halide. Conversely, if a halogen atom is present on the pyrimidine ring, the Buchwald-Hartwig reaction can be used to introduce various amino substituents. nih.govnih.gov The choice of palladium catalyst, ligand (e.g., Xantphos, DPPF), and base is crucial for the success of these couplings. wikipedia.orgnih.gov

Table 2: Representative Buchwald-Hartwig Reaction Conditions

| Substrates | Catalyst/Ligand | Base | Solvent | Product Type |

|---|---|---|---|---|

| Aryl Halide + Amine | Pd(OAc)₂ / Xantphos | NaOtBu | Toluene | N-Aryl Amine |

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., boronic acid or ester) and an organohalide. libretexts.org This reaction is highly effective for creating C-C bonds. To apply this to this compound, a halogen atom would first need to be introduced onto either the pyrimidine or the phenyl ring. For example, a chlorinated pyrimidine derivative could be coupled with various arylboronic acids to introduce new aryl substituents at the C4 or C6 positions. nih.govproprogressio.hursc.org The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. proprogressio.hu

Table 3: Representative Suzuki-Miyaura Reaction Conditions

| Substrates | Catalyst | Base | Solvent | Product Type |

|---|---|---|---|---|

| Aryl Halide + Arylboronic Acid | Pd(PPh₃)₄ | NaHCO₃ | Aqueous Solvent | Biaryl Compound |

These advanced synthetic methodologies underscore the importance of this compound as a versatile building block, providing access to a vast chemical space for the development of new functional molecules.

Rational Design and Synthesis of Structure-Activity Relationship (SAR) Analogues

The rational design of analogues of this compound is a key strategy in drug discovery, aimed at optimizing potency, selectivity, and pharmacokinetic properties. The core structure, often referred to as a "hinge-binding" motif, is prevalent in numerous kinase inhibitors. The 2-aminopyrimidine moiety typically forms critical hydrogen bonds with the hinge region of the kinase enzyme's ATP-binding pocket.

The synthesis of SAR analogues often involves modifications at several key positions of the this compound core. These include substitutions on the phenyl ring, the pyrimidine ring, and the exocyclic amino group. For instance, the development of potent Polo-like kinase 4 (PLK4) inhibitors utilized a scaffold hopping strategy starting from an aminopyrimidine core. This led to the discovery of highly active compounds, with one derivative, compound 8h , exhibiting a PLK4 inhibitory concentration (IC50) of 0.0067 μM. nih.gov This compound demonstrated excellent plasma and liver microsomal stability, highlighting the success of the rational design approach. nih.gov

Similarly, in the pursuit of anti-inflammatory agents for acute lung injury, a series of 4-indolyl-2-arylaminopyrimidine derivatives were designed and synthesized. nih.gov The rationale was to inhibit the expression of inflammatory factors by targeting relevant signaling pathways. Several of these analogues showed superior activity compared to the lead compound, with compounds 6c and 6h significantly reducing the release of interleukins IL-6 and IL-8. nih.gov

The general synthetic approach to these analogues often involves the condensation of a substituted β-dicarbonyl compound or its equivalent with guanidine. For example, the synthesis of 2-amino-4,6-diarylpyrimidine derivatives as α-glucosidase and α-amylase inhibitors was achieved through the reaction of appropriately substituted chalcones with guanidine hydrochloride. tandfonline.com

The following interactive table summarizes the structure-activity relationship findings for various analogues based on the aminopyrimidine scaffold.

| Scaffold/Analogue | Target | Key Substitutions | Observed Activity | Reference |

| This compound | Kinases | Phenyl ring substitutions, pyrimidine ring modifications | Base scaffold for kinase inhibitors | researchgate.net |

| 4-Indolyl-2-arylaminopyrimidine | Inflammatory Factors | Substitutions on the 4-position of the phenyl ring | Compounds 6c and 6h showed high anti-inflammatory activity | nih.gov |

| Pyrimidin-2-amine derivatives | PLK4 | Various nucleophiles on the pyrimidine core | Compound 8h exhibited potent PLK4 inhibition (IC50 = 0.0067 μM) | nih.gov |

| 2-Amino-4,6-diarylpyrimidine | α-glucosidase, α-amylase | Diaryl substitutions on the pyrimidine ring | Compounds 4p and 6p showed potent dual inhibition | tandfonline.com |

| 4-Amino-2-thiopyrimidine | Platelet Aggregation | Aminoethyl group at the 2-position | Compound 2c inhibited ADP-induced platelet aggregation by 91% | nih.gov |

Reaction Mechanisms and Intermediate Characterization During Synthesis

The most common and fundamental method for synthesizing the this compound core is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, such as guanidine. slideshare.netbu.edu.eg In the specific case of this compound, the reaction proceeds between a derivative of 3-aminoacetophenone and guanidine.

The reaction mechanism is thought to proceed through a series of nucleophilic additions and condensation-cyclization steps. The initial step likely involves the nucleophilic attack of one of the amino groups of guanidine on one of the carbonyl groups of the β-dicarbonyl precursor. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrimidine ring. nih.gov

While the direct isolation and characterization of all intermediates in the synthesis of this compound can be challenging due to their transient nature, mechanistic studies on related pyrimidine syntheses provide valuable insights. For instance, in the reaction of 3-arylmethylidenefuran-2(3H)-ones with guanidine, the proposed mechanism involves an initial attack of the guanidine amino group on the carbonyl moiety of the furan-2-one, leading to the opening of the lactone ring. nih.gov The stabilization of the resulting intermediate occurs through the attack of the imino group on a double bond, followed by enolization and dehydration. nih.gov

In some cases, intermediates in guanidine-induced reactions have been characterized. For example, studies on the guanidine hydrochloride-induced denaturation of certain peptides have identified the formation of partially unfolded dimerized intermediate species. nih.gov While this is in a different context, it demonstrates that guanidine can participate in the formation of stable intermediate complexes.

The synthesis of pyrimidines can also be catalyzed by various agents. For example, metal-catalyzed one-pot processes have been developed for the synthesis of highly functionalized pyrimidines from cyanogen (B1215507) and β-dicarbonyl compounds. rsc.org A crucial step in this catalytic cycle is the insertion of cyanogen into a metal-coordinated ligand, leading to carbon-carbon bond formation, which is a departure from the more common carbon-nitrogen bond formations in classical pyrimidine ring closures. rsc.org

Biological Activities and Mechanistic Insights in Vitro Studies

Kinase Inhibition Profiles and Target Engagement

Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Derivatives of 4-(3-Aminophenyl)pyrimidin-2-amine have been shown to inhibit several important kinases involved in cancer progression.

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to various cancers. nih.gov A series of novel and potent PLK4 inhibitors with an aminopyrimidine core have been developed. nih.govrsc.org One derivative, compound 8h, demonstrated high PLK4 inhibitory activity with an IC50 value of 0.0067 μM. nih.govrsc.org This compound also showed good plasma and liver microsomal stability. nih.govrsc.org Another derivative, compound 3r, also exhibited strong PLK4 inhibitory activity with an IC50 of 0.0174 μM. nih.gov The development of selective PLK4 inhibitors is a promising strategy for cancer therapy, as PLK4 dysregulation can lead to mitotic catastrophe and is associated with tumorigenesis. nih.gov

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and mutations in EGFR can lead to uncontrolled cell growth. nih.gov Pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine (B1254671) derivatives have been designed as inhibitors of the EGFR L858R/T790M mutant, which is a common mechanism of resistance to EGFR inhibitors. nih.gov The design of these inhibitors was based on the structure of olmutinib. nih.gov Furthermore, various fused pyrimidine (B1678525) systems have been investigated as EGFR inhibitors, with some showing potent activity. nih.gov For instance, certain tetrahydropyrido[4,3-d]pyrimidine derivatives exhibited EGFR inhibition with IC50 values in the nanomolar range. nih.gov The development of inhibitors that can overcome resistance mutations, such as C797S, is an ongoing area of research. nih.gov

The this compound scaffold has also been utilized to develop inhibitors of other critical kinases. Bcr-Abl, a fusion protein with tyrosine kinase activity, is the hallmark of chronic myeloid leukemia (CML). nih.govnih.gov Purine-based inhibitors have been designed to target the ATP binding site of Bcr-Abl. nih.gov

Cyclin-dependent kinase 9 (CDK9) is another important target, as it plays a role in regulating transcription and is often overexpressed in cancer cells. acs.org A series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives have been identified as highly active CDK9 inhibitors. acs.org One of the most selective compounds, 12u, inhibits CDK9 with an IC50 of 7 nM and demonstrates over 80-fold selectivity against CDK2. acs.org This compound was shown to reduce the levels of the anti-apoptotic protein Mcl-1 and induce apoptosis in cancer cells. acs.org

Cell-Based Anticancer Activity Assessment

The kinase inhibitory activity of this compound derivatives translates into potent anticancer effects in cell-based assays.

Derivatives of this compound have demonstrated broad antiproliferative activity against a variety of cancer cell lines. nih.govnih.govekb.eg For example, PLK4 inhibitors with an aminopyrimidine core showed excellent antiproliferative activity against breast cancer cell lines such as MCF-7, MDA-MB-231, and BT474. nih.gov Specifically, compounds 3x, 8h, and 8i exhibited antiproliferative activity comparable to the control compound, centrinone (B606597). nih.gov Thieno[2,3-d]pyrimidine (B153573) derivatives have also been evaluated for their effects on breast cancer cell lines, with some compounds showing promising activity and selectivity. nih.gov The broad-spectrum cytotoxic activity of pyrimidine derivatives has been documented against various human cancer cell lines. ekb.eg

The anticancer activity of these compounds is often mediated by their ability to disrupt the cell cycle and induce programmed cell death (apoptosis). researchgate.netnih.govnih.govresearchgate.netmdpi.commdpi.com Inhibition of PLK4 by compounds like centrinone can lead to a p53-dependent cell cycle arrest in the G1 phase. nih.gov Other pyrimidine derivatives have been shown to induce cell cycle arrest at different phases, such as the G2/M phase. researchgate.net For instance, certain pyrazolo[3,4-b]pyridine derivatives were found to arrest the cell cycle in the S or G2/M phase and induce apoptosis in Hela, MCF7, and HCT-116 cancer cell lines. mdpi.com The induction of apoptosis is a key mechanism of action, with studies showing cleavage of poly ADP-ribose polymerase (PARP) and activation of caspase-3, leading to cancer cell death. researchgate.net

Induction of Non-Apoptotic Cell Death Pathways (e.g., Methuosis)

A review of the available scientific literature did not yield specific studies investigating the ability of this compound to induce non-apoptotic cell death pathways, such as methuosis. Methuosis is a form of non-apoptotic cell death characterized by the accumulation of large, fluid-filled intracellular vacuoles derived from macropinosomes, leading to cell death. While research into methuosis-inducing agents is an active area of cancer research, the specific activity of this compound in this context has not been reported.

Enzyme Inhibition and Modulation

Urease Enzyme Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. frontiersin.org This enzymatic activity is a significant virulence factor for certain pathogens, such as Helicobacter pylori, allowing them to survive in the acidic environment of the stomach. frontiersin.orgnih.gov Consequently, the inhibition of urease is a key therapeutic strategy for treating infections caused by ureolytic bacteria. nih.govnih.gov

While various heterocyclic compounds, including pyrimidine derivatives like spiro-pyrimidinethiones, have been investigated for their urease inhibitory potential, specific inhibitory data for this compound is not available in the reviewed literature. researchgate.net Research has shown that other nitrogen-containing heterocyclic scaffolds, such as imidazothiazole and pyridylpiperazine derivatives, can exhibit potent urease inhibition with IC₅₀ values in the low micromolar range. frontiersin.orgnih.gov For instance, certain 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives have demonstrated IC₅₀ values as low as 2.0 µM, significantly more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 23.2 µM). frontiersin.org Although these findings highlight the potential of related structures, direct evaluation of this compound is required to determine its specific activity against the urease enzyme.

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to chromatin condensation and transcriptional repression. nih.gov The aberrant activity of HDACs, particularly Class I enzymes (HDAC1, 2, 3, and 8), is linked to the development and progression of various cancers, making them an important therapeutic target. nih.govnih.gov

The 2-aminobenzamide (B116534) scaffold is a known zinc-binding group found in several selective Class I HDAC inhibitors. nih.gov Structurally related aminopyrimidine compounds have also been investigated for this activity. For example, 3-Amino-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide has been identified as an inhibitor of histone deacetylases. This compound shares significant structural similarity with this compound, suggesting that this class of molecules may interact with the HDAC active site. The development of pyrazine (B50134) and pyrimidine-based 2-aminobenzamides has been explored as a strategy to create novel Class I selective HDAC inhibitors with improved properties. nih.gov

While direct IC₅₀ values for this compound are not reported, the data from closely related analogs underscore the potential of the aminopyrimidine scaffold in HDAC inhibition.

Table 1: Examples of Structurally Related HDAC Inhibitors

| Compound Name | Structure | Target Class | Reported Activity |

|---|---|---|---|

| This compound |  |

- | Data not available |

| 3-Amino-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide |  |

HDAC | Identified as a histone deacetylase inhibitor. |

| Entinostat (MS-275) nih.gov |  |

Class I HDACs | Selective inhibitor of HDAC1, 2, and 3. nih.gov |

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme crucial for the repair of single-strand DNA breaks through the base excision repair (BER) pathway. mdpi.com PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality. nih.govyoutube.com

The design of many PARP-1 inhibitors is based on mimicking the nicotinamide (B372718) moiety of its substrate, NAD⁺. mdpi.com The benzamide (B126) structure is a common feature in many potent PARP inhibitors; for instance, 3-aminobenzamide (B1265367) is a well-known PARP inhibitor with an IC₅₀ of approximately 50 nM in CHO cells. nih.govmedchemexpress.com Research has expanded to other heterocyclic scaffolds that can serve as nicotinamide isosteres. Notably, derivatives of pyridopyridazinone and pyrimidinone have been developed as potent PARP-1 inhibitors, with some compounds exhibiting IC₅₀ values in the nanomolar range, comparable to the approved drug Olaparib. nih.govresearchgate.net These findings indicate that pyrimidine-containing ring systems have the potential to effectively interact with the PARP-1 active site. However, direct experimental data on the PARP-1 inhibitory activity of this compound has not been found in the reviewed literature.

Antimicrobial and Antiparasitic Efficacy (In Vitro)

Antibacterial Spectrum and Minimum Inhibitory Concentration Studies

Derivatives of the pyrimidine scaffold are known to possess a broad range of biological activities, including antimicrobial properties. Studies on various aminopyrimidine analogs have demonstrated their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria.

Research into halogenated pyrrolopyrimidines, which are structurally related to aminopyrimidines, has shown notable activity against Gram-positive bacteria. For example, certain bromo- and iodo-substituted derivatives were found to have a Minimum Inhibitory Concentration (MIC) of 8 mg/L against Staphylococcus aureus. nih.gov This activity was highly dependent on the specific substitution pattern, suggesting a specific interaction with an intracellular target. nih.gov

While specific MIC data for this compound is not available, studies on closely related analogs provide insight into its potential antibacterial spectrum. For instance, novel alkaloid derivatives incorporating sulfaguanidine (B1682504) moieties have shown MIC values ranging from 4.69 to 156.47 µM against a panel of bacteria including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov The table below summarizes the reported MIC values for a selection of pyrimidine derivatives against various bacterial strains, illustrating the antibacterial potential of this chemical class.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Pyrimidine Derivatives

| Compound Class/Derivative | Bacterial Strain | MIC Range | Reference |

|---|---|---|---|

| Halogenated Pyrrolopyrimidines | Staphylococcus aureus | 8 - 64 mg/L | nih.gov |

| Alkaloid-Sulfaguanidine Hybrids | Bacillus subtilis | 4.69 - 22.9 µM | nih.gov |

| Staphylococcus aureus | 5.64 - 77.38 µM | nih.gov | |

| Enterococcus faecalis | 8.33 - 23.15 µM | nih.gov | |

| Escherichia coli | 2.33 - 156.47 µM | nih.gov | |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM | nih.gov | |

| Salmonella typhi | 11.29 - 77.38 µM | nih.gov |

Antifungal Activity Evaluation

The pyrimidine core is a constituent of various commercial fungicides, highlighting its importance in agrochemicals. nih.gov In vitro antifungal screening of novel pyrimidine derivatives is commonly conducted using the poisoned food technique, where the compound is incorporated into the growth medium to observe its effect on fungal growth. nih.gov

Studies on pyrimidine derivatives have demonstrated a range of antifungal activities against various phytopathogenic fungi. For instance, certain 2-substituted pyrimidinamine compounds have shown effectiveness against Botrytis species. nih.gov In one study, a series of novel pyrimidine derivatives containing an amide moiety were synthesized and evaluated for their in vitro antifungal activities against several fungi, including Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. nih.gov The results indicated that some of these compounds possessed significant fungicidal properties. nih.govresearchgate.net For example, at a concentration of 50 μg/mL, compound 5o (see Table 1) showed a 100% inhibition rate against Phomopsis sp., which was superior to the commercial fungicide Pyrimethanil (85.1%). nih.govresearchgate.net This compound exhibited an excellent EC50 value of 10.5 μg/mL against Phompsis sp., outperforming Pyrimethanil (EC50 of 32.1 μg/mL). nih.govresearchgate.net

**Table 1: Antifungal Activity of Selected Pyrimidine Analogues Against *Phomopsis sp.***

| Compound | Structure | EC₅₀ (μg/mL) | Inhibition Rate at 50 μg/mL (%) | Reference |

|---|---|---|---|---|

| 5o | 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | 10.5 | 100 | nih.govresearchgate.net |

| Pyrimethanil (Control) | N-(4,6-dimethylpyrimidin-2-yl)aniline | 32.1 | 85.1 | nih.govresearchgate.net |

Antimalarial Activity Against Plasmodium falciparum Strains

The pyrimidine scaffold is a key component in the development of inhibitors for Plasmodium falciparum dihydrofolate reductase (Pf-DHFR), a crucial enzyme for parasite survival. nih.govnih.gov In vitro antimalarial assays are performed against both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, K1) strains of P. falciparum to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds. nih.govnih.gov

A study involving a novel class of p-aminobenzoic acid (PABA)-substituted pyrimidine derivatives demonstrated significant antimalarial activity. nih.gov The synthesized compounds were tested against 3D7 and Dd2 strains, with several showing promising IC₅₀ values. nih.gov For example, compound 3f , which features a 4-methyl piperazine (B1678402) substitution, was identified as the most potent, with IC₅₀ values of 5.26 µg/mL against the 3D7 strain and 4.71 µg/mL against the resistant Dd2 strain. nih.gov Another series of hybrids linking a 2-aminopyrimidine (B69317) unit to a 4-aminoquinoline (B48711) moiety also showed potent antiplasmodial activity in the nanomolar range against both sensitive and resistant P. falciparum strains. nih.gov

Table 2: In Vitro Antimalarial Activity of PABA-Substituted Pyrimidine Analogues

| Compound | Substituent | IC₅₀ (μg/mL) vs. 3D7 (CQ-sensitive) | IC₅₀ (μg/mL) vs. Dd2 (CQ-resistant) | Reference |

|---|---|---|---|---|

| 3d | n-butyl amine | 8.64 | 9.21 | nih.gov |

| 3e | piperazine | 5.82 | 7.06 | nih.gov |

| 3f | 4-methylpiperazine | 5.26 | 4.71 | nih.gov |

| 3h | 4-phenylpiperazine | 10.87 | 12.53 | nih.gov |

| Chloroquine (Control) | - | 0.021 | 0.287 | nih.gov |

Other Investigated In Vitro Pharmacological Activities

The antioxidant potential of pyrimidine derivatives is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. bas.bgijpsonline.com This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, with the resulting color change quantified spectrophotometrically. ijpsonline.com

A study on a series of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives found that several compounds exhibited good antioxidant activity. bas.bg For instance, compounds 4b and 4c demonstrated significant radical scavenging ability compared to the parent compound. bas.bg The antioxidant potential of pyrimidines is a focus of ongoing research, with various derivatives showing promise as free radical scavengers. ijpsonline.com

Table 3: Antioxidant Activity of Selected Pyrimidine Analogues

| Compound | Structure | DPPH Scavenging Activity at 200 µg/mL (%) | Reference |

|---|---|---|---|

| 4b | Derivative of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine | 89.4 | bas.bg |

| 4c | Derivative of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine | 84.1 | bas.bg |

| Ascorbic Acid (Standard) | - | 99.3 | bas.bg |

The anti-inflammatory properties of pyrimidine-related structures have been investigated through various in vitro models. One common method involves assessing the inhibition of protein denaturation, as the denaturation of proteins is a well-documented cause of inflammation. ultraphysicalsciences.orgultraphysicalsciences.org Anti-inflammatory drugs are known to inhibit the heat-induced denaturation of proteins like bovine serum albumin. ultraphysicalsciences.org

Other assays measure the compound's ability to modulate inflammatory pathways in cell-based models. For example, studies on related heterocyclic compounds, such as 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes, have evaluated their capacity to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov Furthermore, the effect on pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α is also a key indicator of anti-inflammatory potential. nih.gov A study of 4,6-substituted di-(phenyl) pyrimidin-2-amines also reported on their anti-inflammatory activity. researchgate.net Another method to assess anti-inflammatory effects is the membrane stabilization or anti-hemolytic activity assay, which measures the ability of a compound to protect red blood cells from hemolysis. nih.gov

Table 4: In Vitro Anti-inflammatory Activity of a Related Tetrahydrobenzo[b]thiophene Analogue

| Compound | Structure Class | Assay | Activity | Reference |

|---|---|---|---|---|

| 3a | Tetrahydrobenzo[b]thiophene | NO Inhibition in LPS-stimulated RAW 264.7 cells | 87.07 ± 1.22 % | nih.gov |

Structure Activity Relationship Sar Analysis

Systematic Investigation of Substituent Effects on Biological Potency

A systematic approach to modifying the core scaffold has elucidated the role of various functional groups and structural motifs in determining the biological efficacy of these compounds.

The aminophenyl ring is a crucial component of the scaffold, and substitutions on this ring significantly modulate activity. In studies of related 2,4-diamino-pyrimidine derivatives as antimalarial agents, modifications to the aniline (B41778) (aminophenyl) group attached to the pyrimidine (B1678525) ring were explored. The inclusion of polar substituents containing hydrogen-bond donors, acceptors, or basic groups was investigated. nih.gov

Initial SAR studies indicated that urea-substituted variants demonstrated the most promising activity. nih.gov Specifically, placing the urea (B33335) group at the 3-position of the aniline ring resulted in better performance in terms of anti-malarial activity against Plasmodium falciparum (Pf) and reduced cytotoxicity. nih.gov For example, adding a para-fluoro substituent to the terminal phenyl ring of a 3-urea substituted aniline resulted in comparable Pf 3D7 activity (IC50 = 0.40 μM) and moderately improved selectivity. nih.gov In contrast, substitutions at other positions, such as the 2-position with a nitro group (NO2), often lead to a loss in activity in related phenylpyrimidine series. acs.org Conversely, an electron-donating group like a methoxy (B1213986) (OMe) group could provide comparable activity to the unsubstituted analog. acs.org

Table 1: Effect of Aminophenyl Ring Substitution on Biological Activity

| Compound ID | Aminophenyl Ring Substituent (R) | Target/Assay | IC50 (µM) | Selectivity Index (SI) |

| 21 | 3-urea-phenyl | Pf 3D7 | 0.35 | 20 |

| 22 | 3-urea-(3-fluorophenyl) | Pf 3D7 | 0.46 | 17 |

| 23 | 4-urea-phenyl | Pf 3D7 | 0.70 | 13 |

| 29 | 3-urea-(4-fluorophenyl) | Pf 3D7 | 0.40 | 30 |

Data sourced from studies on related diaminopyrimidine antimalarials. nih.gov

Substituents on the pyrimidine ring itself play a pivotal role in the compound's interaction with its biological target. In many kinase inhibitors, the aminopyrimidine scaffold acts as a hinge-binder, forming crucial hydrogen bonds with the target protein. nih.gov The positions available for substitution on the 4-(3-Aminophenyl)pyrimidin-2-amine core are primarily the 5- and 6-positions.

In a comprehensive study of 2-amino-4,6-diarylpyrimidine derivatives as A1 adenosine (B11128) receptor (A1AR) antagonists, the nature of the aromatic residues at the R4 and R6 positions was found to significantly influence the selectivity profile. nih.gov Furthermore, the introduction of a methyl group on the exocyclic amino group at the 2-position had a prominent and unprecedented effect on selectivity for the A1AR. nih.gov

SAR studies on 2,4-disubstituted pyrimidines as cholinesterase inhibitors revealed that activity was sensitive to both the steric and electronic properties of substituents at the C-2 and C-4 positions. nih.gov For instance, increasing the alkyl chain length of a piperazine (B1678402) substituent at the C-2 position from methyl to propyl led to superior acetylcholinesterase (AChE) inhibition (IC50 decreasing from 24.9 μM to 15.3 μM). nih.gov

For more complex derivatives, the nature of any linker connecting the pyrimidine ring to other moieties is critical. In the development of analogues of the HDAC inhibitor MGCD0103, which features a (pyrimidin-2-ylamino)methyl linker, modifications to this part of the molecule were essential for activity. ebi.ac.uk Similarly, in a series of USP1/UAF1 inhibitors, the exploration of different linkers and terminal groups was a key optimization strategy. acs.orgnih.gov

The introduction of different chain-linked hydrophilic fragments has been explored as a strategy to enhance both potency and metabolic stability. nih.gov In one study on pyrimidin-2-amine based PLK4 inhibitors, adding a hydrophilic fragment to the phenyl group resulted in a compound with nearly three times stronger inhibitory activity (IC50 = 0.0067 μM) compared to its precursor (IC50 = 0.0174 μM). nih.gov

Identification of Key Pharmacophoric Features

A pharmacophore model for this class of compounds typically involves several key features. The aminopyrimidine core is often essential, with the nitrogen atoms acting as hydrogen bond acceptors and the 2-amino group as a hydrogen bond donor, allowing it to anchor into the hinge region of protein kinases. nih.gov

Quantitative structure-activity relationship (QSAR) studies on other pyrimidine derivatives have identified molecular fingerprints that correlate with biological activity. These include the presence of aromatic atoms, the number of chiral centers, and the presence of specific atoms like fluorine or chlorine, which can influence binding and membrane permeability. researchgate.net A central pyrimidine ring can serve as a suitable template for developing dual-activity inhibitors, for example, against both cholinesterase and Aβ-aggregation. nih.gov

Strategies for In Vitro Activity and Stability Optimization

Optimizing a lead compound involves more than just improving potency; it also requires enhancing metabolic stability and other ADME (absorption, distribution, metabolism, and excretion) properties.

Achieving an optimal balance between hydrophilicity and hydrophobicity (lipophilicity) is a cornerstone of medicinal chemistry. This balance, often quantified by LogP or LogD, affects a compound's solubility, permeability, and interaction with its target.

In the development of pyrimidin-2-amine derivatives as PLK4 inhibitors, it was hypothesized that introducing hydrophilic fragments could be a viable strategy to improve both potency and stability. nih.gov This led to the synthesis of compound 8h , which not only showed potent enzymatic inhibition (PLK4 IC50 = 0.0067 μM) but also exhibited good plasma and liver microsomal stability. nih.gov

Similarly, in a series of cholinesterase inhibitors, the presence of polar functional groups at the C-2 position led to superior inhibition of AChE-promoted Aβ aggregation compared to analogues with more lipophilic groups. nih.gov This indicates that manipulating the electronic and steric effects at substituent positions can be used to develop compounds that bind favorably within the target protein. nih.gov

Table 2: Optimization of PLK4 Inhibitors via Hydrophilic Group Introduction

| Compound ID | Key Structural Feature | PLK4 IC50 (µM) | Plasma Stability (t1/2, min) | Liver Microsomal Stability (t1/2, min) |

| 3r | Precursor | 0.0174 | Not Reported | Not Reported |

| 8h | Added hydrophilic frag. | 0.0067 | > 289.1 | > 145 |

Data sourced from a study on novel pyrimidin-2-amine PLK4 inhibitors. nih.gov

Pre-clinical In Vitro Metabolic Stability Assessment (e.g., Microsomal Stability)

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, oral bioavailability, and potential for drug-drug interactions. An essential early-stage evaluation in drug discovery is the in vitro assessment of metabolic stability, commonly performed using liver microsomes. This subcellular fraction contains a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily. These assays provide an initial understanding of a compound's susceptibility to metabolism.

The investigation into the metabolic stability of "this compound" and its analogues involves incubating the compound with liver microsomes from various species, including human, rat, and mouse, in the presence of necessary cofactors like NADPH. The rate of disappearance of the parent compound over time is monitored, typically by liquid chromatography-mass spectrometry (LC-MS). From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.

For example, research on a different pyrimidine-containing compound, N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide (NHPPC), demonstrated significant species differences in metabolic stability. After a 60-minute incubation with liver microsomes in the presence of NADPH, the percentage of the remaining parent compound was 42.8% in rats, a mere 0.8% in dogs, and 42.0% in humans. This translated to in vitro intrinsic clearance values of 0.0233, 0.1204, and 0.0214 mL/min/mg protein in rat, dog, and human liver microsomes, respectively. Such data is crucial for predicting the in vivo pharmacokinetic behavior of a compound and for selecting appropriate animal models for further preclinical development.

The metabolic profile of a compound can also be influenced by the presence of specific functional groups that are prone to enzymatic attack. For "this compound," the primary amino group on the phenyl ring represents a potential site for metabolic modification, such as N-acetylation or oxidation. The pyrimidine ring itself can also be a target for hydroxylation.

To illustrate the type of data generated in these studies, the following interactive table presents the metabolic stability results for the aforementioned NHPPC in liver microsomes from different species.

| Species | % Compound Remaining (60 min) | Intrinsic Clearance (CLint) (mL/min/mg protein) |

| Rat | 42.8 | 0.0233 |

| Dog | 0.8 | 0.1204 |

| Human | 42.0 | 0.0214 |

This table presents data for N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide (NHPPC) as a representative example of microsomal stability assessment.

Understanding the metabolic liabilities of "this compound" through dedicated microsomal stability assays would be a critical step in its preclinical development. The insights gained from such studies would guide medicinal chemistry efforts to optimize the compound's metabolic properties, thereby enhancing its potential as a therapeutic agent.

Computational and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in understanding the binding modes and affinities of potential drug candidates.

Prediction of Binding Modes and Affinities to Target Receptors (e.g., PLK4, EGFR, ER+)

Polo-like kinase 4 (PLK4): Molecular docking studies have been crucial in identifying and optimizing pyrimidin-2-amine derivatives as potent inhibitors of PLK4, a key regulator of centriole duplication and a promising anticancer target. nih.gov Docking results revealed that the aminopyrimidine core of these inhibitors forms critical hydrogen bond interactions with the hinge region of the PLK4 protein. nih.gov For instance, the potent PLK4 inhibitor 8h, a derivative of the 4-(3-aminophenyl)pyrimidin-2-amine scaffold, demonstrated strong inhibitory activity with an IC50 of 0.0067 μM. nih.gov The docking pose of compound 8h showed that it maintains the key hydrogen bond interactions observed with its parent compound, while a morpholine (B109124) ring extends into the solvent region and a substituent group occupies a hydrophobic pocket near the DFG motif. nih.gov These interactions are believed to contribute significantly to the high affinity of these compounds for PLK4.

Epidermal Growth Factor Receptor (EGFR): The pyrimidine (B1678525) scaffold is a common feature in many EGFR inhibitors. researchgate.net While specific docking studies for this compound with EGFR are not detailed in the provided results, related pyrimidine derivatives have been extensively studied. For example, docking of novel pyrimidine derivatives into the EGFR protein (PDB code: 1M17) showed CDOCKER interaction energies ranging from -40.50 to -32.34 kcal/mol, indicating good binding affinity. researchgate.net These studies often highlight interactions with key amino acid residues such as Thr766, Gln767, and Met769. researchgate.net The development of third-generation EGFR inhibitors, like osimertinib, which also contain a pyrimidine core, has been guided by molecular modeling to achieve enhanced binding affinity for mutant forms of EGFR. researchgate.net

Estrogen Receptor (ER+): Information regarding the molecular docking of this compound specifically with the estrogen receptor was not available in the provided search results.

Rationalization of Observed Structure-Activity Relationships

Molecular docking studies provide a structural basis for understanding the observed structure-activity relationships (SAR) of this compound analogs. By visualizing the binding poses of different derivatives, researchers can rationalize why certain structural modifications lead to increased or decreased biological activity.

In the context of PLK4 inhibition, docking studies confirmed the importance of hydrogen bonding between the amino group of the pyrimidine core and the hinge region of the kinase. nih.gov When the hydrogen bond-forming amino group was modified, the inhibitory activity of the resulting compounds decreased, highlighting the critical nature of this interaction. nih.gov Furthermore, the introduction of a hydrophilic fragment at a specific position on the phenyl ring of a related compound, 3r, led to a nearly three-fold increase in PLK4 inhibitory activity in compound 8h. nih.gov Docking analysis revealed that this modification allowed for an additional hydrogen bond with residues Glu-96 and Ser-140 in a hydrophobic cavity, thus explaining the enhanced potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive QSAR Models for Biological Activity

QSAR models have been developed for various pyrimidine derivatives to predict their biological activities against different targets. nih.govnih.gov For instance, a study on 72 functionally diverse 4-substituted N-phenylpyrimidin-2-amine derivatives as inhibitors of cyclin-dependent kinases (CDK) 2, 4, and 6 utilized 3D-QSAR modeling. nih.gov The developed models for CDK2, CDK4, and CDK6 showed good statistical significance, with q² values of 0.714, 0.815, and 0.757, and R²pred values of 0.764, 0.681, and 0.674, respectively, indicating their predictive power. nih.gov Similarly, QSAR models have been built for furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors. nih.gov These models, developed using multiple linear regression (MLR) and artificial neural networks (ANN), demonstrated the ability of QSAR to predict the pharmacological activity of pyrimidine-based compounds. nih.gov

Identification of Physicochemical Descriptors Driving Activity

A key aspect of QSAR modeling is the identification of physicochemical descriptors that are most influential in determining the biological activity of a compound. These descriptors can be steric, electronic, or hydrophobic in nature.

In the QSAR study of 1,2,4-triazolo[1,5-a]pyrimidin-7-amine analogs as inhibitors of Plasmodium falciparum, five molecular descriptors were identified as being significant for their antiplasmodial activity. mdpi.com The resulting regression equation was: pIC50 = 5.90 − 0.71npr1 − 1.52pmi3 + 0.88slogP − 0.57vsurf-CW2 + 1.11vsurf-W2. mdpi.com This equation indicates that descriptors related to the number of primary C(sp3) atoms (npr1), a 3D-MoRSE descriptor (pmi3), the logarithm of the octanol/water partition coefficient (slogP), and surface area descriptors (vsurf-CW2 and vsurf-W2) are important for the observed activity. mdpi.com

Advanced Quantum Chemical and Simulation Methodologies

Quantum chemical methods and molecular dynamics (MD) simulations offer a more detailed and dynamic understanding of molecular properties and interactions than traditional molecular mechanics-based docking and QSAR.

While specific advanced quantum chemical and simulation studies solely focused on this compound were not found, research on related pyrimidine derivatives demonstrates the application of these methods. For example, density functional theory (DFT) calculations have been used to study the molecular geometry and vibrational frequencies of 4-aminoantipyrine (B1666024) derivatives, showing good agreement with experimental data. mdpi.com DFT has also been employed to investigate the mechanism of formation of complex heterocyclic systems involving pyrimidine precursors. mdpi.com

MD simulations have been used to validate the binding modes of pyrimidine-based inhibitors and assess the stability of the ligand-protein complex over time. For thieno[2,3-d]pyrimidine (B153573) derivatives targeting EGFR, MD simulations over 100 ns confirmed the stable binding of the most active compound within the EGFR active site. nih.gov Similarly, MD simulations were used to analyze the interactions of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives with CDK2, CDK4, and CDK6, validating the docking results and providing insights into the dynamics of the inhibitor-protein interactions. nih.govnih.gov These advanced computational techniques are invaluable for gaining a deeper understanding of the molecular basis of action of this compound and its analogs.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. While specific DFT studies on this compound are not extensively documented in publicly available literature, the application of this methodology would typically involve the calculation of various molecular properties to predict its chemical behavior.

Such studies would likely focus on:

Molecular Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's ability to donate and accept electrons, which is crucial for predicting its reactivity in chemical reactions and its interaction with biological macromolecules.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions that are rich or poor in electrons. This helps in predicting sites for electrophilic and nucleophilic attack and understanding non-covalent interactions.

Reactivity Descriptors: Calculation of global reactivity descriptors such as electronegativity, chemical hardness, and softness to provide a quantitative measure of the molecule's reactivity.

A hypothetical data table summarizing the kind of results a DFT study might produce is presented below.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

Molecular Dynamics (MD) Simulations of Protein-Ligand Complexes

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations would be invaluable for understanding its dynamic behavior when bound to a protein target. These simulations can reveal the stability of the protein-ligand complex and the key interactions that maintain this binding.

Key insights from MD simulations would include:

Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, researchers can assess the stability of the binding pose obtained from molecular docking.

Intermolecular Interactions: MD trajectories allow for the detailed analysis of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's active site.

Flexibility and Conformational Changes: The root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the protein that may be important for ligand binding and function.

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)

To quantify the binding affinity of this compound to a protein target, computational methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly employed. These methods calculate the free energy of binding by combining molecular mechanics energy calculations with continuum solvation models.

The binding free energy is typically decomposed into several components:

Van der Waals Energy: Represents the attractive and repulsive forces between the ligand and the protein.

Electrostatic Energy: The energy arising from the electrostatic interactions between the charges of the ligand and the protein.

Polar Solvation Energy: The energy required to transfer the molecule from a vacuum to a polar solvent.

Non-polar Solvation Energy: The energy associated with the creation of a cavity in the solvent.

A hypothetical breakdown of binding free energy is shown in the table below.

Table 2: Hypothetical Binding Free Energy Components for a this compound-Protein Complex

| Energy Component | Calculated Value (kcal/mol) |

| Van der Waals Energy | -45.5 |

| Electrostatic Energy | -20.1 |

| Polar Solvation Energy | 25.8 |

| Non-polar Solvation Energy | -5.2 |

| Total Binding Free Energy | -45.0 |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic profile of a compound. Various computational models are used to predict properties related to a drug's absorption, distribution, metabolism, and excretion. For this compound, these predictions help to evaluate its drug-likeness and potential for oral bioavailability.

Commonly predicted ADME properties include:

Lipophilicity (logP): A measure of a compound's solubility in lipids versus water, which influences its ability to cross cell membranes.

Aqueous Solubility (logS): Predicts how well the compound dissolves in water, affecting its absorption.

Human Intestinal Absorption (HIA): Estimates the percentage of the drug that will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound can cross the blood-brain barrier.

Cytochrome P450 (CYP) Inhibition: Assesses the likelihood that the compound will inhibit key metabolic enzymes, which could lead to drug-drug interactions.

Drug-Likeness Rules: Evaluation based on criteria such as Lipinski's Rule of Five to assess the compound's suitability as an oral drug candidate.

Table 3: Predicted ADME Properties of this compound

| ADME Property | Predicted Value/Status | Implication for Drug Development |

| Lipophilicity (logP) | 2.1 | Good membrane permeability |

| Aqueous Solubility (logS) | -3.5 | Moderately soluble |

| Human Intestinal Absorption | >90% | High potential for oral absorption |

| BBB Permeability | Low | Unlikely to cause central nervous system side effects |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway |

| Lipinski's Rule of Five | 0 violations | Good oral bioavailability predicted |

Future Perspectives in Medicinal Chemistry

4-(3-Aminophenyl)pyrimidin-2-amine as a Foundation for Novel Lead Compound Discovery

The 2-aminopyrimidine (B69317) core is a well-established pharmacophore in medicinal chemistry, known for its ability to engage in various biological interactions. nih.gov The addition of a 3-aminophenyl substituent to this core in this compound creates a versatile scaffold that can be readily modified to generate a diverse library of compounds for screening against a wide range of biological targets.

The discovery of new lead compounds can be guided by several strategies:

Pharmacophore Modeling: By identifying the key chemical features responsible for the biological activity of known ligands, a pharmacophore model can be constructed. researchgate.net This model can then be used to virtually screen for new molecules, including derivatives of this compound, that fit the required spatial and electronic arrangement.

Fragment-Based Drug Discovery (FBDD): This approach involves screening small molecular fragments for weak binding to a biological target. The this compound scaffold itself can be considered a substantial fragment that can be elaborated upon to enhance binding affinity and selectivity.

High-Throughput Screening (HTS): Large libraries of compounds derived from the this compound scaffold can be synthesized and screened against various targets to identify initial hits.

The 2-aminopyrimidine moiety, a key component of the scaffold, has been successfully utilized in the development of biofilm modulators. nih.gov This suggests that derivatives of this compound could be explored for their potential as antibacterial or antifungal agents.

Strategic Approaches for Further Lead Optimization and Derivatization

Once a lead compound is identified, the next critical step is lead optimization, which aims to improve its potency, selectivity, and pharmacokinetic properties. For derivatives of this compound, several strategic approaches can be employed:

Structure-Activity Relationship (SAR) Studies: A systematic modification of the lead compound's structure and the subsequent evaluation of its biological activity can reveal the key structural features required for optimal performance. researchgate.net For instance, SAR studies on 4-aminoquinoline-pyrimidine hybrids have shown that the nature of the amino substituent significantly influences antimalarial activity. nih.gov

Synthetic Derivatization: The presence of the primary amino group and the reactive positions on the pyrimidine (B1678525) and phenyl rings of this compound allows for a wide range of synthetic modifications. nih.govfrontiersin.org These include N-acylation, N-alkylation, and substitution on the aromatic rings to explore a vast chemical space and fine-tune the compound's properties. mdpi.com

| Optimization Strategy | Description | Potential Improvement | Example from Literature |

|---|---|---|---|

| Structure-Activity Relationship (SAR) | Systematic modification of a lead compound to understand the relationship between structure and biological activity. | Potency, selectivity | SAR studies on 4-aminoquinoline-pyrimidine hybrids revealed the importance of the amino substituent for antimalarial activity. nih.gov |

| Bioisosteric Replacement | Replacing a functional group with another that has similar properties to improve the overall profile of the compound. | Metabolic stability, bioavailability | Replacement of an amide bond with a 1,2,4-triazole (B32235) to enhance metabolic stability. acs.org |

| Synthetic Derivatization | Chemical modification of the scaffold at various positions to explore chemical space and optimize properties. | Potency, selectivity, pharmacokinetic properties | Synthesis of N-acyl and N-alkyl derivatives of aminophenyl compounds to improve biological activity. mdpi.com |

Exploration of Multi-Targeting Drug Design Paradigms

Complex diseases like cancer often involve multiple biological pathways. nih.gov Therefore, designing drugs that can simultaneously modulate multiple targets, a concept known as polypharmacology, is an attractive therapeutic strategy. nih.gov The this compound scaffold is well-suited for the development of multi-target agents.

The pyrimidine scaffold has been a cornerstone in the development of dual kinase inhibitors for cancer therapy. nih.gov For instance, compounds based on the 4-anilinothieno[2,3-d]pyrimidine scaffold have been designed as dual inhibitors of EGFR and HER-2. nih.gov Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been developed as multi-target kinase inhibitors. mdpi.com

By strategically modifying the this compound scaffold, it is possible to design molecules that can interact with the ATP-binding sites of multiple kinases or other related enzymes. This approach could lead to more effective anticancer agents with a reduced likelihood of developing drug resistance.

Synergistic Integration of Synthetic and Computational Methodologies in Drug Discovery

The integration of computational and synthetic approaches is revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.gov This synergy is particularly valuable for exploring the potential of scaffolds like this compound.

In Silico Screening: Computational methods such as molecular docking can be used to predict the binding affinity of virtual libraries of this compound derivatives to a target protein. nih.govenamine.net This allows for the prioritization of compounds for synthesis and biological testing, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of a series of compounds with their biological activity. mdpi.comresearchgate.net These models can then be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-protein complex, helping to understand the binding mechanism and the effect of structural modifications on binding stability.

The synthesis of novel derivatives of 4,6-diarylpyrimidines and their subsequent in silico screening for anticancer activity is a prime example of this integrated approach. enamine.net By combining the power of synthetic chemistry to generate novel molecules with the predictive capabilities of computational methods, the drug discovery process can be made more efficient and cost-effective.

常见问题

Q. What are the common synthetic routes for 4-(3-Aminophenyl)pyrimidin-2-amine, and how are reaction conditions optimized?

The synthesis of pyrimidin-2-amine derivatives often involves nucleophilic substitution or condensation reactions. For example, 4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-amine was synthesized by reacting precursors with aqueous ammonia under reflux (90°C for 5 hours) to achieve cyclization and amine group incorporation . Similarly, fluorinated pyrimidine analogs (e.g., 3,5-difluoro-4-methylpyridin-2-amine) utilize nucleophilic substitution of pentafluoropyridine with sodium azide, followed by methyl group introduction under controlled conditions . Optimization includes adjusting solvent systems (e.g., polar aprotic solvents), temperature, and stoichiometry to enhance yield and purity. Post-synthesis characterization typically employs HPLC, NMR, and mass spectrometry to confirm structural integrity.

Q. How is this compound characterized post-synthesis, and what analytical methods are critical for validation?

Key characterization methods include:

- NMR Spectroscopy : To confirm the presence of the aminophenyl group (δ 6.5–7.5 ppm for aromatic protons) and pyrimidine ring protons (δ 8.0–9.0 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₉H₁₈N₆O for related analogs) .

- HPLC : Purity assessment (>98% purity is standard for research-grade compounds) .

- X-ray Crystallography : Resolves structural ambiguities in crystalline derivatives, as seen in studies of pyrimidine-based inhibitors .

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction of this compound with biological targets like kinases or DNA ligases?

Molecular docking tools such as AutoDock4 and Discovery Studio are employed to predict binding modes. For example, pyrimidin-2-amine derivatives were docked into NAD+-dependent DNA ligase (LigA) to evaluate antibacterial activity, revealing hydrogen bonding between the amine group and Asp123 residue . Flexible sidechain docking (as tested in HIV protease studies) improves accuracy by accommodating receptor flexibility . Parameters like binding energy (ΔG ≤ -8 kcal/mol suggests strong affinity) and ligand efficiency (≤ -0.3 kcal/mol per heavy atom) guide optimization .

Q. What strategies are used to optimize the structure-activity relationship (SAR) of this compound for anticancer or antimicrobial applications?

SAR optimization focuses on:

- Substituent Modulation : Introducing electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability, as seen in BRAF inhibitors .

- Scaffold Hybridization : Merging pyrimidine with indole or thieno rings improves target selectivity (e.g., V600E BRAF inhibition with IC₅₀ < 100 nM) .

- Bioisosteric Replacement : Replacing phenyl with pyridinyl groups balances lipophilicity (logP ~2.5) and solubility . Biological assays (e.g., kinase inhibition or MIC testing) validate improvements .

Q. How do conflicting data on biological activity across studies arise, and how can researchers resolve them?

Discrepancies may stem from:

- Assay Variability : Differences in cell lines (e.g., HCT-116 vs. HEK293) or endpoint measurements (IC₅₀ vs. EC₅₀) .

- Compound Purity : Impurities >2% (e.g., unreacted intermediates) skew results, necessitating rigorous HPLC validation .

- Solubility Effects : DMSO concentration >0.1% may artifactually inhibit targets. Use of solubility enhancers (e.g., cyclodextrins) or alternative solvents (DMF) mitigates this . Meta-analysis of multiple studies and independent replication are critical for resolving contradictions.

Methodological Guidance

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

- SwissADME : Predicts logP (2.1–2.7), topological polar surface area (TPSA ~70 Ų), and bioavailability .

- Molinspiration : Estimates drug-likeness via Lipinski’s rules (molecular weight <500 Da, H-bond donors ≤5) .

- AutoDock Vina : Validates binding poses with RMSD ≤2.0 Å compared to crystallographic data .

Q. How can researchers design analogs of this compound with improved blood-brain barrier (BBB) penetration?

Key modifications include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。